molecular formula C12H12N2O B2461114 2-Methyl-4-(pyridin-4-yloxy)aniline CAS No. 1099611-74-1

2-Methyl-4-(pyridin-4-yloxy)aniline

Cat. No.: B2461114
CAS No.: 1099611-74-1
M. Wt: 200.241
InChI Key: NSHZGORUSBOLRR-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-4-yloxy)aniline is an organic compound with the molecular formula C12H12N2O. It is a derivative of aniline, featuring a pyridine ring substituted at the 4-position with a methoxy group and a methyl group at the 2-position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-4-yloxy)aniline typically involves the reaction of 2-methylaniline with 4-chloropyridine in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the aniline nitrogen attacks the pyridine ring, displacing the chlorine atom. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-4-(pyridin-4-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-2-yloxy)aniline
  • 4-Methoxy-2-methylaniline
  • 4-Chloro-2-methylaniline

Uniqueness

2-Methyl-4-(pyridin-4-yloxy)aniline is unique due to the presence of both a pyridine ring and a methoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-pyridin-4-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHZGORUSBOLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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